Ethyl 4-(3,4-dichloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate

Description

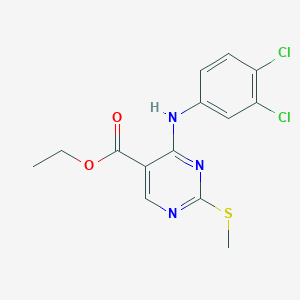

Ethyl 4-(3,4-dichloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a pyrimidine derivative characterized by a 3,4-dichloroanilino substituent at the 4-position, a methylsulfanyl group at the 2-position, and an ethyl carboxylate moiety at the 5-position. Its molecular formula is C₁₄H₁₃Cl₂N₃O₂S, with a molecular weight of 358.25 g/mol and a CAS registry number of 107920-54-7 . The dichloroanilino group contributes to its electronic and steric properties, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

ethyl 4-(3,4-dichloroanilino)-2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N3O2S/c1-3-21-13(20)9-7-17-14(22-2)19-12(9)18-8-4-5-10(15)11(16)6-8/h4-7H,3H2,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGYSNRSDPJHSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1NC2=CC(=C(C=C2)Cl)Cl)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-dichloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of the Dichloroanilino Group: The dichloroanilino group can be introduced via a nucleophilic aromatic substitution reaction, where 3,4-dichloroaniline reacts with a suitable pyrimidine intermediate.

Attachment of the Methylsulfanyl Group: The methylsulfanyl group is typically introduced through a thiolation reaction, where a methylthiol reagent reacts with the pyrimidine intermediate.

Esterification: The final step involves esterification to form the ethyl ester, often using ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the pyrimidine ring, leading to various reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including ethyl 4-(3,4-dichloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate, exhibit significant antitumor properties. Research has shown that similar pyrimidine derivatives can inhibit cancer cell growth by inducing apoptosis in various cancer cell lines, suggesting a potential for developing new anticancer agents based on this compound's structure .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. In vitro assays have demonstrated that certain pyrimidine derivatives possess antibacterial and antifungal properties. These findings suggest that this compound could be explored further as a potential antimicrobial agent .

Agricultural Chemistry

Pesticidal Activity

In agricultural applications, compounds with similar structures have been evaluated for their effectiveness as pesticides. Studies indicate that pyrimidine derivatives can act as effective fungicides and herbicides. This compound may offer similar benefits, potentially aiding in the development of new agricultural chemicals aimed at pest control .

Materials Science

Polymer Synthesis

The unique properties of this compound make it a candidate for use in polymer synthesis. Its ability to participate in various chemical reactions allows it to be integrated into polymer matrices, enhancing the mechanical and thermal properties of the resulting materials. This application is particularly relevant in the development of advanced materials for electronics and coatings .

Case Study 1: Antitumor Activity

A study conducted by the National Cancer Institute assessed the antitumor efficacy of several pyrimidine derivatives, including those structurally related to this compound. The results indicated significant cytotoxicity against multiple cancer cell lines, leading to further investigations into their mechanism of action and potential therapeutic applications .

Case Study 2: Antimicrobial Screening

In a separate study focused on antimicrobial screening, researchers synthesized a series of pyrimidine derivatives and evaluated their efficacy against common bacterial and fungal pathogens. The results showed promising activity for compounds similar to this compound, suggesting its potential role as a lead compound in the development of new antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-dichloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroanilino group can enhance binding affinity to certain proteins, while the pyrimidine ring can interact with nucleic acids or other biomolecules. The methylsulfanyl group may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Key Structural Variations

The compound is compared below with two closely related analogs from the same chemical family (Table 1). These analogs differ primarily in the substituents on the anilino ring, which significantly alter their physicochemical and functional properties.

Table 1: Structural and Molecular Comparison

| Compound Name | Substituent at 4-Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| Ethyl 4-(3,4-dichloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate | 3,4-Dichlorophenyl | C₁₄H₁₃Cl₂N₃O₂S | 358.25 | 107920-54-7 |

| Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethyl)anilino]-5-pyrimidinecarboxylate | 4-Trifluoromethylphenyl | C₁₅H₁₄F₃N₃O₂S | 357.36 | 339019-43-1 |

| Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethoxy)anilino]-5-pyrimidinecarboxylate | 4-Trifluoromethoxyphenyl | C₁₅H₁₄F₃N₃O₃S | 373.36 | 339019-45-3 |

Source: Pyrimidine Compounds Catalog

Electronic Effects of Substituents

- 3,4-Dichloroanilino Group: The chlorine atoms are strong electron-withdrawing groups (EWGs), creating an electron-deficient aromatic system. This enhances electrophilic substitution resistance and may improve binding to electron-rich biological targets .

- Trifluoromethyl (-CF₃) Group : A stronger EWG than chlorine, the -CF₃ group increases the compound’s lipophilicity and metabolic stability, which is advantageous in agrochemical or pharmaceutical applications .

Physicochemical Implications

- Molecular Weight and Polarity : The trifluoromethoxy analog has the highest molecular weight (373.36 g/mol) due to the oxygen atom, which also increases polarity compared to the trifluoromethyl variant.

- Solubility: The dichloroanilino derivative likely exhibits lower aqueous solubility than its fluorinated analogs due to reduced polarity, though experimental data are needed for confirmation.

Biological Activity

Ethyl 4-(3,4-dichloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a compound of significant interest due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Basic Information

- Chemical Name : this compound

- Molecular Formula : C14H13Cl2N3O2S

- Molecular Weight : 358.24 g/mol

- Melting Point : 143-144 °C

- Boiling Point : 493.5 ± 45.0 °C

Structural Representation

The compound features a pyrimidine ring substituted with an ethyl ester and a dichloroaniline moiety, along with a methylsulfanyl group. This structure is crucial for its biological activity.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. This is likely due to its ability to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor.

- Anticancer Properties : Research has shown that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death.

- Anti-inflammatory Effects : The compound has been noted to exhibit anti-inflammatory activity in vitro, potentially through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduction in cytokine levels |

Case Study Example

A study conducted on the effects of this compound on human breast cancer cells (MCF-7) demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The study utilized flow cytometry to assess apoptosis and found that treated cells displayed increased annexin V positivity, indicating early apoptotic changes.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 4-(3,4-dichloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate?

The compound can be synthesized via multi-step reactions involving pyrimidine ring formation and functionalization. A typical approach involves:

- Biginelli reaction : Condensation of thiourea derivatives, β-keto esters, and aldehydes to form dihydropyrimidinone scaffolds .

- Post-functionalization : Introduction of the 3,4-dichloroanilino group via nucleophilic substitution or coupling reactions. Ethyl ester groups are often retained from the β-keto ester precursor (e.g., ethyl acetoacetate) .

- Sulfur incorporation : Methanesulfonyl or thiol groups are added through alkylation or thiolation reactions .

Q. How can structural characterization be methodically performed for this compound?

Key techniques include:

- X-ray crystallography : Resolves bond lengths, angles, and molecular packing (e.g., triclinic crystal system with α = 101.247°, β = 108.442°, γ = 107.89° for similar pyrimidine derivatives) .

- NMR spectroscopy : H and C NMR confirm substituent positions, with characteristic shifts for dichloroanilino (δ 7.2–7.8 ppm) and methylsulfanyl (δ 2.5–2.7 ppm) groups.

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 388.05 for CHClNOS) .

Q. Table 1: Representative Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space group | P1 | |

| a, b, c (Å) | 9.2938, 13.277, 14.512 | |

| α, β, γ (°) | 101.247, 108.442, 107.89 | |

| V (ų) | 1529.6 |

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For example, DFT studies on analogous pyrimidines show electron-withdrawing substituents (e.g., Cl) stabilize the ring system .

- Molecular docking : Screens potential biological targets by modeling interactions with enzyme active sites (e.g., kinases or proteases) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Cross-validation : Combine NMR, IR, and X-ray data. For instance, crystallography can correct misinterpreted NOE effects in NMR .

- Dynamic NMR : Resolves conformational exchange broadening in H spectra for flexible substituents .

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for dichloroanilino group incorporation .

- Catalysis : Lewis acids (e.g., ZnCl) accelerate Biginelli reactions, reducing side products .

- Temperature control : Lower temperatures (0–5°C) minimize thioether oxidation during methylsulfanyl group introduction .

Q. What are the challenges in evaluating the pharmacological activity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.